1-Bromo-4-(difluoromethoxy)-2,3,5,6-tetrafluoro-benzene is a complex aromatic compound with the molecular formula C7HBrF6O and a molecular weight of 294.98 g/mol. This compound is identified by its CAS number 1214357-99-9 and is characterized by a benzene ring substituted with four fluorine atoms, one bromine atom, and a difluoromethoxy group (-OCF2H) at the para position relative to the bromine atom. It appears as a white to light yellow solid and is sparingly soluble in water but soluble in various organic solvents like acetone and dichloromethane .
This compound is primarily utilized as an intermediate in the synthesis of other chemical entities and has gained attention in scientific research due to its unique structural properties, which contribute to its potential applications in various fields.
The chemical reactivity of 1-Bromo-4-(difluoromethoxy)-2,3,5,6-tetrafluoro-benzene is influenced by the presence of electronegative fluorine atoms and the bromine substituent. It can undergo several types of reactions:
The synthesis of 1-Bromo-4-(difluoromethoxy)-2,3,5,6-tetrafluoro-benzene is typically achieved through a one-pot reaction involving 2,3,5,6-tetrafluoro-4-iodobenzene and difluoromethyl ether in the presence of a palladium catalyst. This method allows for efficient formation under inert atmospheric conditions. Optimization of reaction parameters can enhance yield and purity .
text2,3,5,6-Tetrafluoro-4-iodobenzene + Difluoromethyl ether → 1-Bromo-4-(difluoromethoxy)-2,3,5,6-tetrafluoro-benzene
1-Bromo-4-(difluoromethoxy)-2,3,5,6-tetrafluoro-benzene finds its primary use as an intermediate in organic synthesis. Its unique properties make it valuable in:
Several compounds share structural similarities with 1-Bromo-4-(difluoromethoxy)-2,3,5,6-tetrafluoro-benzene. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 1-Bromo-4-chloro-2,3,5,6-tetrafluorobenzene | C6BrClF4 | Contains chlorine instead of difluoromethoxy group |
| 1-Fluoro-4-(difluoromethoxy)-2,3,5-trifluorobenzene | C7HBrF6O | One less fluorine atom than tetrafluoro variant |
| 1-Iodo-4-(difluoromethoxy)-2,3-difluorobenzene | C7HBrF4O | Iodine substituent instead of bromine |
The uniqueness of 1-Bromo-4-(difluoromethoxy)-2,3,5,6-tetrafluoro-benzene lies in its combination of multiple fluorine atoms with a bromine atom and a difluoromethoxy group. This combination enhances its reactivity and potential applications compared to other similar compounds.
Nuclear magnetic resonance spectroscopy provides crucial structural information for polyfluorinated aromatic compounds through examination of proton, carbon, and fluorine nuclei [4] [5]. For compounds containing difluoromethoxy groups, characteristic chemical shifts and coupling patterns emerge that are diagnostic of this functional group [4] [5].
In ¹H nuclear magnetic resonance spectroscopy, the single proton on the difluoromethoxy group typically appears as a triplet due to geminal coupling with the two fluorine atoms [4] [6]. This coupling manifests with a coupling constant of approximately 72-74 hertz, which is characteristic for difluoromethoxy protons [4] [5]. The chemical shift for this proton generally occurs around 6.4-6.7 parts per million when measured in deuterated chloroform [4] [5].
¹⁹F nuclear magnetic resonance spectroscopy proves particularly informative for this highly fluorinated compound [6] [7]. The four aromatic fluorine atoms produce distinct signals that reflect their electronic environments [8]. Fluorine atoms on aromatic rings typically resonate between -100 and -200 parts per million relative to trichlorofluoromethane [7]. The difluoromethoxy fluorine atoms appear as a doublet around -80 to -82 parts per million due to coupling with the methoxy proton [4] [5].
Coupling patterns in polyfluorinated benzenes follow predictable trends, with ortho coupling constants typically being largest, followed by meta and para couplings [8]. The ¹⁹F nuclear magnetic resonance spectrum exhibits complex multiplet patterns arising from fluorine-fluorine coupling across the aromatic ring [8].
¹³C nuclear magnetic resonance spectroscopy reveals the carbon framework of the molecule [4]. The aromatic carbons bearing fluorine substituents experience significant downfield shifts due to the electronegativity of fluorine [4]. The carbon bearing the difluoromethoxy group typically appears around 145-150 parts per million [4].
Infrared spectroscopy of polyfluorinated aromatic compounds reveals characteristic absorption bands that reflect the molecular vibrational modes [9]. The carbon-fluorine stretching vibrations typically appear in the 1000-1300 wavenumber region, with multiple bands corresponding to the various carbon-fluorine environments [9]. The difluoromethoxy group contributes additional complexity through its carbon-oxygen stretching mode and the unique vibrational characteristics of the difluoromethyl moiety [9].
Aromatic carbon-carbon stretching vibrations occur in the 1400-1600 wavenumber region, though these may be modified by the extensive fluorine substitution [9]. The carbon-bromine stretching vibration appears at lower frequencies, typically around 500-700 wavenumbers [9].
Raman spectroscopy provides complementary vibrational information, particularly useful for examining symmetric vibrational modes that may be weak or absent in infrared spectra [9]. The highly symmetric tetrafluorinated benzene core contributes characteristic Raman-active vibrations [9].
Mass spectrometric analysis of polyfluorinated aromatic compounds reveals characteristic fragmentation patterns that are diagnostic of the molecular structure [10]. The molecular ion peak appears at mass-to-charge ratio 294.98, corresponding to the molecular weight of the compound [10].
Polyfluorinated aromatics exhibit a characteristic fragmentation pathway involving the loss of difluorocarbene (50 daltons) through an intramolecular fluorine atom migration mechanism [10]. This fragmentation pattern is particularly prominent in electron ionization mass spectrometry [10]. Additional fragmentation may occur through loss of the difluoromethoxy group or bromine atom [10].
The isotope pattern in the mass spectrum reflects the presence of bromine, which exists as two naturally occurring isotopes with a characteristic 1:1 ratio [10]. This creates a distinctive doublet pattern in the molecular ion region and in fragment ions containing bromine [10].
X-ray crystallographic studies of polyfluorinated aromatic compounds provide detailed information about molecular geometry and crystal packing arrangements [11]. The extensive fluorination creates unique intermolecular interactions that influence crystal structure [11].
Fluorinated aromatic compounds often exhibit different packing motifs compared to their non-fluorinated analogs [11]. The presence of multiple fluorine atoms can shift packing preferences from herringbone arrangements toward brickwork patterns due to enhanced pi-pi interactions [11].
The difluoromethoxy substituent introduces conformational flexibility that may be revealed through crystallographic analysis [11]. The orientation of this group relative to the aromatic plane influences both intramolecular and intermolecular interactions [11].
Computational chemistry studies of polyfluorinated aromatic systems reveal significant electronic perturbations induced by extensive fluorine substitution [12]. Density functional theory calculations provide insights into the electronic structure and properties of these highly fluorinated compounds [12].
The multiple fluorine substituents create substantial electron-withdrawing effects that alter the aromatic pi-electron system [12]. These effects are particularly pronounced in tetrafluorinated benzene derivatives, where the electron density distribution becomes highly polarized [12].
The difluoromethoxy group contributes additional electronic complexity through its combination of electron-withdrawing fluorine atoms and the electron-donating oxygen lone pairs [12]. This creates competing electronic effects that influence the overall molecular electronic structure [12].
Computational studies indicate that fluorination generally enhances aromatic character in benzene derivatives, as measured by nucleus-independent chemical shift calculations [12]. The energy gaps between highest occupied and lowest unoccupied molecular orbitals are typically increased in polyfluorinated systems [12].
The extensive fluorination of 1-Bromo-4-(difluoromethoxy)-2,3,5,6-tetrafluoro-benzene significantly influences its solubility characteristics [3] [13]. Polyfluorinated aromatic compounds typically exhibit reduced water solubility compared to their non-fluorinated analogs due to the hydrophobic nature of the fluorinated framework [3] [13].
The compound's solubility profile reflects the competing influences of the highly fluorinated aromatic core and the oxygen-containing difluoromethoxy substituent [3]. The fluorine atoms create a hydrophobic surface that reduces aqueous solubility, while the ether oxygen provides a potential site for hydrogen bonding interactions [3].
Partition coefficients for polyfluorinated compounds are influenced by the unique properties of carbon-fluorine bonds [13]. The octanol-water partition coefficient typically increases with the degree of fluorination, reflecting the lipophilic nature of fluorinated organic compounds [13].
Physical property data for 1-Bromo-4-(difluoromethoxy)-2,3,5,6-tetrafluoro-benzene are limited in the available literature [1] [2]. Comparative analysis with structurally related compounds provides insights into expected thermal properties [14] [15] [16].
Related tetrafluorinated benzene derivatives exhibit melting points that vary significantly depending on substitution patterns [14] [15] [16]. For example, 1-Bromo-3,5-difluorobenzene has a melting point of -27°C, while 1,2,3,4-tetrafluorobenzene melts at -27°C [15] [16].
Boiling points of polyfluorinated aromatics generally fall within ranges typical of halogenated benzene derivatives [17] [15]. The presence of the bulky difluoromethoxy group likely influences both melting and boiling points through steric and electronic effects [17].
| Compound | Molecular Formula | Melting Point (°C) | Boiling Point (°C) |
|---|---|---|---|
| 1-Bromo-4-(difluoromethoxy)-2,3,5,6-tetrafluoro-benzene | C₇HBrF₆O | Not reported | Not reported |
| 1-Bromo-3,5-difluorobenzene | C₆H₃BrF₂ | -27 | 140 |
| 1,2,3,4-Tetrafluorobenzene | C₆H₂F₄ | -27 | 85-87 |
Polyfluorinated aromatic compounds generally exhibit enhanced thermal stability compared to their non-fluorinated counterparts due to the strength of carbon-fluorine bonds [3] [18]. The carbon-fluorine bond energy is among the highest in organic chemistry, contributing to the thermal persistence of fluorinated compounds [3].
Catalytic hydrodehalogenation studies of polyfluorinated benzenes reveal that decomposition rates decrease with increasing fluorine substitution [18] [19]. This trend suggests that 1-Bromo-4-(difluoromethoxy)-2,3,5,6-tetrafluoro-benzene would exhibit substantial thermal stability [18] [19].
The degradation pathway for polyfluorinated benzenes typically involves sequential removal of halogen substituents, with adjacent fluorine atoms being preferentially eliminated [18] [19]. The presence of the bromine atom may create a site of increased reactivity compared to the fluorinated positions [18].
The extensive fluorination of this compound creates significant electron-withdrawing effects that influence its acid-base properties [3]. Polyfluorinated aromatic compounds typically exhibit reduced basicity and enhanced acidity compared to non-fluorinated analogs [3].
The difluoromethoxy substituent contributes complexity to the acid-base behavior through the presence of the oxygen atom, which retains some electron-donating character despite the attached fluorinated methyl group [3]. This creates competing electronic effects within the molecule [3].
Redox properties of polyfluorinated aromatics are significantly altered by the electron-withdrawing fluorine substituents [3]. The compound likely exhibits resistance to oxidation due to the electron-deficient nature of the aromatic system [3].
Comparative analysis of 1-Bromo-4-(difluoromethoxy)-2,3,5,6-tetrafluoro-benzene with related fluorinated benzene derivatives reveals important structure-property relationships [18] [20] [19]. The degree and pattern of fluorination significantly influence molecular properties [18] [20].
The tetrafluorinated substitution pattern in this compound places it among the more heavily fluorinated benzene derivatives [20]. Compared to difluorinated or trifluorinated analogs, the extensive fluorination creates more pronounced electronic effects and altered physicochemical properties [20].
The presence of the difluoromethoxy group distinguishes this compound from simple halogenated tetrafluorobenzenes [20]. This oxygen-containing substituent introduces additional hydrogen bonding potential and conformational flexibility not present in purely halogenated systems [20].
| Compound | Molecular Formula | Molecular Weight | Fluorine Content |
|---|---|---|---|
| 1-Bromo-4-(difluoromethoxy)-2,3,5,6-tetrafluoro-benzene | C₇HBrF₆O | 294.98 | 6 fluorine atoms |
| 1-Bromo-2,3,5,6-tetrafluoro-4-methoxybenzene | C₇H₃BrF₄O | 258.996 | 4 fluorine atoms |
| 1-Bromo-2,3,4,6-tetrafluorobenzene | C₆HBrF₄ | 228.970 | 4 fluorine atoms |
| 1-Bromo-4-(difluoromethoxy)benzene | C₇H₅BrF₂O | 223.017 | 2 fluorine atoms |
Studies of polyfluorinated benzene degradation reveal that increasing fluorine content correlates with decreased reactivity [18] [19]. This suggests that the hexafluorinated character of 1-Bromo-4-(difluoromethoxy)-2,3,5,6-tetrafluoro-benzene would confer enhanced stability compared to less fluorinated analogs [18] [19].
The strategic approach to synthesizing 1-Bromo-4-(difluoromethoxy)-2,3,5,6-tetrafluoro-benzene requires careful consideration of the high degree of fluorine substitution and the specific positioning of functional groups. Retrosynthetic analysis reveals that this highly fluorinated aromatic compound can be accessed through multiple strategic disconnections [1] [2].
The primary retrosynthetic approach involves the sequential introduction of the difluoromethoxy group onto a pre-fluorinated aromatic framework. This strategy leverages the electron-withdrawing nature of fluorine atoms to activate the aromatic system toward nucleophilic substitution reactions [3]. The high degree of fluorination (tetrafluoro substitution) in the target compound suggests that direct fluorination methods or building-block approaches using prefunctionalized fluorinated aromatics would be most effective.
Alternative retrosynthetic pathways include late-stage difluoromethoxylation of a brominated tetrafluorobenzene precursor, or conversely, bromination of a difluoromethoxy-substituted tetrafluorobenzene. The choice between these approaches depends on the availability of starting materials and the compatibility of reaction conditions with the sensitive fluorinated framework [4] [5].
The synthesis of highly fluorinated aromatic compounds typically begins with controlled halogenation and fluorination sequences. Direct fluorination using elemental fluorine has been employed for the preparation of polyfluorinated benzene derivatives, though this approach requires careful control of reaction conditions to prevent overoxidation [6]. The vapor-phase fluorination process developed by Bigelow demonstrated that benzene can be converted to perfluorocyclohexane with moderate yields when using copper gauze catalysts at elevated temperatures [6].
Electrophilic fluorination using reagents such as Selectfluor has proven effective for introducing fluorine atoms into aromatic systems under milder conditions [8]. The mechanism involves the formation of a fluorine-containing electrophile that attacks the aromatic ring, followed by deprotonation to restore aromaticity [8]. This approach is particularly valuable when working with sensitive substrates that cannot withstand the harsh conditions of direct fluorination.
The introduction of difluoromethoxy groups represents a critical transformation in the synthesis of the target compound. Several methodologies have been developed for this purpose, each with distinct advantages and limitations [4] [5].
The most common approach involves the reaction of phenols with difluoromethylating reagents under basic conditions. Diethyl (bromodifluoromethyl)phosphonate has emerged as a practical reagent for this transformation, providing moderate yields (60-70%) when used with potassium hydroxide in acetonitrile-water mixtures at room temperature [9]. This method offers the advantage of mild reaction conditions, though it requires careful handling due to moisture sensitivity.
Photocatalytic difluoromethoxylation has recently gained attention as an environmentally friendly alternative. Using ruthenium photocatalysts and blue light irradiation, this method enables the direct introduction of difluoromethoxy groups onto aromatic systems [4]. The reaction proceeds through a single-electron transfer mechanism, where the photocatalyst generates reactive difluoromethoxy radicals that subsequently add to the aromatic substrate [4]. This approach typically provides yields of 40-80% and demonstrates good functional group tolerance.
The complexity of the target molecule often necessitates multistep synthetic sequences, though one-pot procedures have been developed to streamline the process and improve overall efficiency [10]. The development of one-pot difluoromethoxylation-cyclization sequences has proven particularly valuable, enabling the simultaneous introduction of the difluoromethoxy group and formation of additional structural complexity.
A notable example involves the deconstructive difunctionalization of cyclic ethers using difluorocarbene and carboxylic acids [10]. This process enables the cleavage of carbon-oxygen bonds at room temperature under basic conditions, providing access to difluoromethyl ethers with high efficiency. The reaction features excellent chemoselectivity and proceeds without transition metal catalysts, making it an attractive alternative to traditional methods.
Multistep syntheses typically involve the sequential installation of functional groups in a carefully orchestrated sequence. The order of operations is crucial, as the presence of electron-withdrawing fluorine atoms can significantly alter the reactivity of the aromatic system toward subsequent transformations [1]. Strategic protection and deprotection strategies are often employed to ensure chemoselectivity and prevent unwanted side reactions.
Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for constructing carbon-carbon and carbon-heteroatom bonds in fluorinated aromatic systems [11] [12]. The unique electronic properties of highly fluorinated aromatics often require specialized reaction conditions and catalyst systems to achieve optimal results.
The application of palladium catalysis to fluorinated substrates has been demonstrated in various coupling reactions, including Suzuki-Miyaura, Sonogashira, and carbon-oxygen bond formation reactions [12]. For fluorinated alkyl aryl ether synthesis, the combination of tert-butyl BrettPhos palladium generation 3 precatalyst with cesium carbonate in toluene provides excellent results, with reaction times as short as 20 minutes and yields exceeding 90% [12].
The success of palladium-catalyzed processes with fluorinated substrates depends critically on the choice of ligands and reaction conditions. The strongly electron-withdrawing nature of fluorine substituents can significantly alter the electronic properties of the aromatic system, requiring careful optimization of catalyst loading and reaction parameters [11]. Phosphine ligands with appropriate steric and electronic properties are essential for achieving high yields and selectivity.
Copper-mediated fluorination has gained prominence as a versatile method for introducing fluorine atoms into aromatic systems [13] [14]. The use of copper triflate complexes with nitrile ligands has proven particularly effective for the fluorination of aryl iodides using silver fluoride as the fluorine source [13]. This approach typically provides yields of 40-85% and demonstrates good functional group tolerance.
The mechanism of copper-mediated fluorination involves oxidative addition of the aryl iodide to copper(I) to form a copper(III) intermediate, followed by transmetalation with silver fluoride and reductive elimination to form the carbon-fluorine bond [13]. The use of tert-butyl cyanide as a ligand enhances the stability of the copper complex and facilitates the fluorination process.
Silver-mediated fluorination processes complement copper-catalyzed methods by providing alternative reaction pathways and substrate scope [15]. Silver fluoride serves both as a fluorine source and as an oxidant, enabling the direct fluorination of organometallic reagents under mild conditions. The combination of silver salts with other metal catalysts has proven particularly effective for challenging fluorination reactions [15].
Organolithium reagents play crucial roles in the synthesis of fluorinated aromatic compounds, particularly in metalation reactions that enable the introduction of various functional groups [16] [17]. The use of lithium reagents for the metalation of fluorinated aromatics requires careful consideration of regioselectivity and reaction conditions.
The lithium-halogen exchange reaction has been extensively used for the preparation of fluorinated aryllithium intermediates [18]. n-Butyllithium and tert-butyllithium are commonly employed for this purpose, with reaction temperatures typically maintained at -78°C to prevent decomposition of the sensitive intermediates [19]. The resulting aryllithium species can then be trapped with various electrophiles to introduce desired functional groups.
Recent advances in mechanochemical synthesis have enabled the generation of organolithium compounds from organic halides and lithium metal under solvent-free conditions [17]. This approach offers advantages in terms of operational simplicity and reduced environmental impact, while enabling reactions that are difficult to achieve under conventional solution-based conditions.
The choice of solvent plays a critical role in the success of fluorinated aromatic synthesis, as it affects both reaction rate and selectivity [20] [21]. Polar aprotic solvents such as acetonitrile, dimethylformamide, and dimethyl sulfoxide are generally preferred for nucleophilic substitution reactions involving fluorinated aromatics [20].
Fluorinated solvents have gained attention for their unique properties in promoting certain transformations. Hexafluoroisopropanol (HFIP) and trifluoroethanol have been shown to enhance the performance of various organic reactions, including those involving fluorinated substrates [21]. These solvents can stabilize radical intermediates and facilitate electron transfer processes through hydrogen bonding interactions.
Temperature control is particularly important in fluorinated aromatic synthesis due to the thermal sensitivity of many fluorinated compounds. Lower temperatures generally favor selectivity but may reduce reaction rates, requiring careful optimization to balance these competing factors. The use of microwave heating and flow chemistry techniques has enabled more precise temperature control while reducing reaction times [22].
The optimization of reaction conditions for fluorinated aromatic synthesis requires careful attention to yield, selectivity, and purification considerations. The high degree of fluorination in the target compound presents unique challenges for both synthesis and purification.
Purification of fluorinated compounds often requires specialized techniques due to their distinct physical and chemical properties. Column chromatography remains the most widely used method, though the choice of stationary phase and mobile phase must be carefully optimized for fluorinated substrates [23] [24]. Fluorous solid-phase extraction has emerged as a powerful technique specifically designed for fluorinated compounds, offering high selectivity and recovery rates [25].
Recrystallization techniques have been adapted for fluorinated compounds, with careful selection of solvents that can dissolve the target compound while leaving impurities behind [23]. The increased solubility of fluorinated compounds in organic solvents, as demonstrated by fluorinated polycyclic aromatic hydrocarbons, can be advantageous for purification processes [1].
The development of environmentally sustainable synthetic methods for fluorinated compounds has become increasingly important, driven by both regulatory requirements and economic considerations [26] [22]. Green chemistry principles provide a framework for developing more sustainable approaches to fluorinated aromatic synthesis.
The use of flow chemistry techniques has enabled the development of safer fluorination processes by containing hazardous reagents within the flow system and enabling real-time quenching of reactive intermediates [26]. This approach has been successfully applied to hypervalent iodine-mediated fluorination reactions, providing improved safety profiles compared to batch processes.
Continuous flow difluoromethylation using fluoroform as a reagent represents a significant advance in sustainable fluorination chemistry [22]. This approach enables the direct use of fluoroform, an ideal reagent for difluoromethylation reactions, in a continuous flow protocol that provides excellent atom economy and reduced waste generation.
The development of catalytic processes that replace stoichiometric reagents represents another important aspect of green chemistry in fluorinated aromatic synthesis. Photocatalytic methods, in particular, offer the advantage of using light as a renewable energy source while generating minimal waste products [4] [5].
The transition from laboratory-scale synthesis to industrial production of fluorinated aromatic compounds requires careful consideration of process economics, safety, and environmental impact [27] [28]. The highly exothermic nature of many fluorination reactions poses significant challenges for scale-up operations.
Industrial fluorination processes typically employ specialized equipment designed to handle the corrosive nature of fluorine-containing reagents and the heat generated during reactions [29]. The development of continuous flow processes has enabled better heat management and improved safety profiles for large-scale fluorination operations.
The economics of fluorinated compound production are heavily influenced by the cost and availability of fluorine-containing reagents. The development of more efficient catalytic processes that reduce waste and improve atom economy is crucial for making industrial production economically viable [30]. The use of renewable feedstocks and the development of recycling processes for fluorinated materials are important considerations for sustainable industrial production.
Safety considerations are paramount in industrial fluorination processes due to the toxic and corrosive nature of many fluorine-containing reagents. The implementation of comprehensive safety management systems, including process monitoring and emergency response procedures, is essential for safe industrial operations [26].
The synthesis of analogues and derivatives of 1-Bromo-4-(difluoromethoxy)-2,3,5,6-tetrafluoro-benzene provides valuable structure-activity relationship information and enables the development of compound libraries for various applications [32]. The modular nature of the synthetic approaches enables systematic variation of substituents and functional groups.
The preparation of methoxylated analogues has been demonstrated through nucleophilic substitution reactions of fluorinated bromobenzenes with sodium methoxide [32]. These reactions typically provide yields of 70-85% and demonstrate good functional group tolerance, enabling the synthesis of a wide range of substituted products.
The development of coupling reactions for fluorinated aromatic systems has enabled the synthesis of more complex derivatives containing multiple aromatic rings [32]. Suzuki-Miyaura coupling reactions between fluorinated aryl halides and boronic acids provide access to biphenyl derivatives with retained fluorine substitution patterns.